6-bromo-2-fluoro-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-fluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFSLVSHXZVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 6 Bromo 2 Fluoro 1,3 Benzothiazole and Its Congeners
Strategic Approaches to Benzothiazole (B30560) Core Construction
The formation of the benzothiazole nucleus is a key step in the synthesis of these compounds. Several classical and modern synthetic strategies have been developed to achieve this, often involving cyclization reactions that form the fused thiazole (B1198619) ring onto a benzene (B151609) core.
Cyclization Reactions for Benzothiazole Ring Formation
The most common and direct methods for constructing the benzothiazole skeleton involve the condensation and subsequent cyclization of precursors that contain the necessary aniline (B41778) and thiophenol functionalities or their equivalents.
The oxidative cyclization of arylthioureas is a well-established method for the synthesis of 2-aminobenzothiazoles. This reaction, often referred to as the Hugerschoff reaction, typically involves the treatment of an arylthiourea with an oxidizing agent, such as bromine in chloroform, to induce cyclization. researchgate.netindexcopernicus.com For instance, the cyclization of a substituted phenylthiourea (B91264) can yield the corresponding 2-aminobenzothiazole (B30445) derivative. indexcopernicus.com This method is particularly effective for producing 6-substituted benzothiazoles through the radical cyclization of appropriately substituted thiobenzanilides. researchgate.net
A variety of oxidizing agents can be employed in these cyclizations. Manganese triacetate has been used as a replacement for potassium ferricyanide (B76249) or bromine for the radical cyclization of substituted thioformanilides, often accelerated by microwave irradiation. indexcopernicus.com Another approach utilizes 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in dichloromethane (B109758) at room temperature to achieve the intramolecular cyclization of thioformanilides in high yields. indexcopernicus.com Furthermore, iodine-mediated intramolecular oxidative cyclization protocols have been developed for the preparation of various 2-substituted benzothiazoles in a metal-free manner. organic-chemistry.org
| Reactant | Reagent/Catalyst | Product | Reference |
| Arylthiourea | Bromine, Chloroform | 2-Aminobenzothiazole | researchgate.netindexcopernicus.com |
| Substituted Thioformanilides | Manganese Triacetate, Microwave | 2-Substituted Benzothiazole | indexcopernicus.com |
| Thioformanilides | DDQ, Dichloromethane | 2-Substituted Benzothiazole | indexcopernicus.com |
| 2-(Styrylthio)anilines | Iodine, 1,2-dichloroethane | 2-Substituted Benzothiazole | organic-chemistry.org |
The condensation of 2-aminothiophenols with various halogenated compounds is a cornerstone of benzothiazole synthesis. nih.govmdpi.com This versatile approach allows for the introduction of a wide array of substituents at the 2-position of the benzothiazole ring. The reaction typically proceeds through the initial formation of a thioether or thioamide intermediate, followed by intramolecular cyclization.
For example, the reaction of 2-aminothiophenol (B119425) with acyl chlorides leads to the formation of 2-substituted benzothiazoles. nih.gov Similarly, condensation with aldehydes, followed by an oxidative cyclization step, is a widely used method. nih.govmdpi.com Various catalytic systems, including H2O2/HCl, have been employed to facilitate this transformation at room temperature. nih.gov The reaction of 2-aminothiophenols with nitriles, often catalyzed by copper, also provides an efficient route to 2-substituted benzothiazoles. nih.gov
| 2-Aminothiophenol | Co-reactant | Catalyst/Reagent | Product | Reference |
| 2-Aminobenzenethiol | Aromatic Aldehydes | H2O2/HCl | 2-Arylbenzothiazole | nih.gov |
| 2-Aminobenzenethiol | Nitriles | Copper catalyst | 2-Substituted Benzothiazole | nih.gov |
| 2-Aminothiophenol | Acetyl chloride | - | 2-Methylbenzothiazole | nih.gov |
The reaction of aniline derivatives with thiocyanate (B1210189) salts, followed by cyclization, is a classic route to 2-aminobenzothiazoles. This method, often carried out in the presence of an oxidizing agent like bromine, allows for the in-situ formation of the thiourea (B124793) intermediate which then cyclizes. indexcopernicus.com For example, para-substituted anilines can be cyclized with potassium thiocyanate in the presence of bromine to yield 2-amino-6-substituted benzothiazoles. indexcopernicus.com Similarly, the use of ammonium (B1175870) thiocyanate and bromine with para-substituted anilines affords the corresponding 6-substituted-2-aminobenzothiazoles. indexcopernicus.com
In a notable example, benzidine (B372746) can react with potassium thiocyanate in the presence of bromine to form a bis(benzothiazole)diamine via cyclization. nih.gov
| Aniline Derivative | Thiocyanate Source | Oxidizing Agent | Product | Reference |
| p-Substituted Aniline | Potassium Thiocyanate | Bromine | 2-Amino-6-substituted Benzothiazole | indexcopernicus.com |
| p-Substituted Aniline | Ammonium Thiocyanate | Bromine | 6-Substituted-2-aminobenzothiazole | indexcopernicus.com |
| Benzidine | Potassium Thiocyanate | Bromine | Bis(benzothiazole)diamine | nih.gov |
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex benzothiazole derivatives in a single step, often adhering to the principles of green chemistry. mdpi.com These reactions combine three or more starting materials in a one-pot synthesis, leading to high atom economy and reduced waste. mdpi.com
One such example is the three-component reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) (K2S) and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as a carbon source, solvent, and oxidant, to produce 2-unsubstituted benzothiazoles. organic-chemistry.org Another three-component approach involves the reaction of nitroarenes, alcohols, and sulfur powder to yield 2-substituted benzothiazoles. organic-chemistry.orgresearchgate.net Furthermore, a copper-catalyzed, one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide and an aldehyde provides 2-substituted 1,3-benzothiazoles in good yields. organic-chemistry.org Hafnium(IV) triflate has been utilized as a catalyst in a three-component reaction to synthesize a library of pyrimido[2,1-b] researchgate.netnih.govbenzothiazole-based compounds. rsc.org
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product | Reference |
| o-Iodoaniline/Electron-rich Aromatic Amine | K2S | DMSO | - | 2-Unsubstituted Benzothiazole | organic-chemistry.org |
| Nitroarene | Alcohol | Sulfur Powder | - | 2-Substituted Benzothiazole | organic-chemistry.orgresearchgate.net |
| 1-Iodo-2-nitroarene | Sodium Sulfide | Aldehyde | Copper | 2-Substituted 1,3-Benzothiazole | organic-chemistry.org |
| 2-Aminobenzothiazole | Aromatic Aldehyde | 1,3-Diketone | Hf(OTf)4 | Pyrimido[2,1-b] researchgate.netnih.govbenzothiazole | rsc.org |
Regioselective Functionalization Strategies
While the construction of the benzothiazole core is fundamental, the regioselective functionalization of the pre-formed ring system is equally important for accessing specific isomers and derivatives, including 6-bromo-2-fluoro-1,3-benzothiazole. These strategies often involve directing group-assisted or inherent reactivity-driven reactions to introduce substituents at specific positions of the benzothiazole nucleus.
Direct C-H functionalization has become a powerful tool for the regioselective modification of benzothiazoles. For example, benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts, which can then react with various nucleophiles. nih.gov Palladium-catalyzed C7 arylation of benzothiazoles has been achieved without the need for an additional directing group, using bromoarenes as coupling partners. mdpi.com
An iron(III)-catalyzed regioselective synthesis of electron-rich benzothiazoles from aryl isothiocyanates has been developed, proceeding via C-H functionalization. researchgate.netacs.org This method allows for the synthesis of 2-arylbenzothiazoles from aryl isothiocyanates and electron-rich arenes. acs.org Furthermore, iridium-catalyzed C-H borylation provides a route to versatile borylated benzothiadiazole building blocks, which can then be further functionalized. acs.org
| Benzothiazole Derivative | Reagent/Catalyst | Functionalization Position | Product | Reference |
| Benzothiazole | Triphenylphosphine | C2 | Thiazol-2-yl-triphenylphosphonium salt | nih.gov |
| Benzothiazole | Bromoarene, PdCl2 | C7 | C7-Arylbenzothiazole | mdpi.com |
| Aryl Isothiocyanate/Arene | FeCl3, Triflic Acid | - | 2-Arylbenzothiazole | researchgate.netacs.org |
| Benzothiadiazole | B2pin2, Ir-catalyst | C4, C5, C6, C7 | Borylated Benzothiadiazole | acs.org |
The Synthetic Chemistry of this compound: A Focus on Methodologies and Catalytic Innovations
The 1,3-benzothiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. Among its many derivatives, this compound stands out as a valuable intermediate for further chemical exploration, owing to the distinct reactivity of its halogen substituents. The strategic introduction of bromine at the 6-position and fluorine at the 2-position opens up diverse avenues for derivatization, making the development of efficient synthetic routes to this compound and its congeners a significant area of research. This article delves into the synthetic methodologies and reaction pathways for this compound and related compounds, with a particular focus on halogenation procedures, derivatization strategies, and modern catalytic advancements.
1 Halogenation Procedures (Bromination, Fluorination)
The introduction of halogen atoms onto the benzothiazole core is a fundamental step in the synthesis of many of its derivatives. Both bromination and fluorination can be achieved through various methods, often with careful consideration of regioselectivity.
Bromination: The bromination of the benzothiazole ring system can be accomplished using elemental bromine or N-bromosuccinimide (NBS). The position of bromination is influenced by the reaction conditions and the substituents already present on the ring. For instance, the bromination of 2,1,3-benzothiadiazole (B189464), a related heterocyclic system, with elemental bromine in aqueous hydrobromic acid leads to the successive substitution at the 4- and 7-positions. utm.mygoogle.com A milder approach for the bromination of the benzene ring portion of benzothiazoles involves the use of NBS in the presence of a strong acid like concentrated sulfuric acid. utm.myresearchgate.net This method has been shown to be effective for the bromination of phenyl rings under drastic conditions. researchgate.net
Fluorination: The introduction of fluorine, particularly at the 2-position, often requires more specialized reagents. While direct fluorination can be challenging, a common strategy involves the diazotization of a 2-aminobenzothiazole precursor followed by a Schiemann reaction or the use of related fluorinating agents. The synthesis of 2-amino-6-fluorobenzothiazole (B1267395), a key precursor, can be achieved from 3-chloro-4-fluoro aniline and potassium thiocyanate. derpharmachemica.comresearchgate.net
2 Introduction of Fluorine at Position 2 and 6
The synthesis of benzothiazoles bearing fluorine atoms at both the 2- and 6-positions, such as in the target molecule this compound, requires a multi-step approach. A plausible synthetic route would involve the initial synthesis of a 6-substituted-2-aminobenzothiazole, followed by the conversion of the amino group to a fluoro group.
For example, 2-amino-6-fluorobenzothiazole is a commercially available compound that can serve as a starting material. nih.govsigmaaldrich.com Bromination of this compound would likely lead to the introduction of a bromine atom at one of the available positions on the benzene ring. Alternatively, starting from a bromo-substituted aniline, such as 4-bromo-2-fluoroaniline, and reacting it with a thiocyanate source could provide a route to a 6-bromo-2-aminobenzothiazole derivative, which could then undergo fluorination at the 2-position.
3 Derivatization at Position 2 (e.g., Methylsulfonylation, Amination)
The 2-position of the benzothiazole ring is a key site for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the compound's properties. mdpi.com
Methylsulfonylation: While direct methylsulfonylation of 2-fluorobenzothiazoles is not extensively documented in the provided results, a common approach would involve the nucleophilic substitution of the 2-fluoro group with a methylsulfinate salt. Alternatively, a 2-mercaptobenzothiazole (B37678) derivative could be oxidized to the corresponding sulfonyl chloride, which can then be reacted with a methylating agent.
Amination: The 2-fluoro group in 2-fluorobenzothiazoles is susceptible to nucleophilic aromatic substitution by amines. This reaction provides a straightforward method for the synthesis of 2-aminobenzothiazole derivatives. The reactivity of the 2-fluoro substituent makes it a versatile handle for introducing a variety of amino groups, which are often key for biological activity. nih.gov The synthesis of various 2-aminobenzothiazole derivatives has been reported through the reaction of the corresponding 2-aminobenzothiazole with various reagents to introduce functionalities at the amino group. nih.gov
Chemical Reactivity and Advanced Derivatization of 6 Bromo 2 Fluoro 1,3 Benzothiazole Core
Nucleophilic Substitution Reactions
Nucleophilic substitution is a primary pathway for the functionalization of the 6-bromo-2-fluoro-1,3-benzothiazole core. The reactivity of the halogen substituents is highly dependent on their position on the benzothiazole (B30560) ring system.
The this compound molecule features two halogen atoms: a fluorine at the C-2 position of the thiazole (B1198619) ring and a bromine at the C-6 position of the benzene (B151609) ring. The fluorine atom at C-2 is highly activated towards nucleophilic substitution due to the electron-withdrawing effects of the adjacent nitrogen atom and the sulfur atom within the heterocyclic ring. This makes the C-2 carbon highly electrophilic and the fluoride (B91410) a good leaving group.
Conversely, nucleophilic aromatic substitution (SNAri) at the C-6 position to replace the bromine atom is significantly more challenging. lumenlearning.com Such reactions on aryl halides typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. lumenlearning.comlibretexts.org While the thiazole ring itself is electron-withdrawing, direct substitution of the 6-bromo group by common nucleophiles is not a favored pathway under standard conditions. The reaction generally proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org For substitution to occur at the C-6 position, potent nucleophiles and often harsh reaction conditions would be necessary. The greater reactivity of the C-2 position means that nucleophiles will preferentially attack this site, leading to substitution of the fluorine atom.
The most prevalent reaction involving the this compound core is the nucleophilic substitution at the C-2 position. The activated C-2 carbon readily reacts with a variety of nucleophiles, including amines and thiols, to displace the fluoride ion.
Reaction with primary or secondary amines, or with ammonia, provides a straightforward route to 2-amino-6-bromobenzothiazole (B93375) derivatives. These products are themselves valuable intermediates for further functionalization, particularly in the synthesis of compounds with pharmaceutical applications. rsc.org For instance, treatment of this compound with an amine (R¹R²NH) yields the corresponding 2-amino derivative.
Similarly, reaction with thiols (RSH) or their corresponding thiolates (RS⁻) leads to the formation of 2-thioether-substituted benzothiazoles. This reaction is an efficient method for introducing a variety of sulfur-containing moieties at the C-2 position. The synthesis of 6-bromo-2-(methylthio)benzothiazole is an example of such a transformation. nih.gov
| Nucleophile | Reagent Example | Product |
| Amine | R¹R²NH | N,N-Disubstituted-6-bromo-1,3-benzothiazol-2-amine |
| Thiol | RSH | 6-Bromo-2-(alkylthio)-1,3-benzothiazole |
Table 1: Nucleophilic Substitution Reactions at the C-2 Position.
Oxidation and Reduction Transformations
The sulfur atom within the thiazole ring of this compound and its derivatives can be oxidized to afford sulfoxides and sulfones, which are valuable synthons in their own right. Reduction processes, particularly of thione derivatives, can lead to the formation of disulfides.
The sulfur atom in the benzothiazole ring can be oxidized to form the corresponding sulfone. Benzothiazole sulfones are recognized as important intermediates, for example, in the Julia-Kocienski olefination for the synthesis of fluoro-olefins. researchgate.netnih.gov The oxidation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA). The reaction converts the thioether linkage within the thiazole ring into a sulfonyl group (-SO₂-), significantly altering the electronic properties and reactivity of the molecule. acs.org This transformation enhances the electron-withdrawing nature of the benzothiazole system. The reaction of thiols with benzothiazole sulfones can produce sulfinic acids (RSO₂H). nsf.gov
| Starting Material | Oxidizing Agent | Product | Reference |
| 2-Substituted-6-bromobenzothiazole | m-CPBA / KMnO₄ | 2-Substituted-6-bromo-1,3-benzothiazole-1,1-dione | nsf.gov |
Table 2: Oxidation to Form Sulfone Derivatives.
The formation of disulfide derivatives from the 6-bromobenzothiazole (B1273717) core is a two-step process. First, the this compound must be converted into its corresponding thione, 6-bromo-1,3-benzothiazole-2-thione. This can be accomplished by nucleophilic substitution at C-2 using a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). The resulting product exists in tautomeric equilibrium with 6-bromo-1,3-benzothiazole-2-thiol.
In the second step, this thione/thiol intermediate can undergo mild oxidation to yield the corresponding disulfide, bis(6-bromo-1,3-benzothiazol-2-yl) disulfide. This oxidation can be carried out using various reagents, including iodine (I₂), hydrogen peroxide (H₂O₂), or even air. The oxidation of disulfide bonds can lead to various species, including thiosulfinates and thiosulfonates. nih.gov
Amide Bond Formation and Hydrazone Derivatization
Further derivatization of the 6-bromobenzothiazole core can be readily achieved by forming amide bonds or hydrazones, which are common linkages in medicinally active compounds. These syntheses typically proceed via a 2-amino or 2-hydrazino intermediate.
The formation of an amide bond first requires the conversion of this compound to 2-amino-6-bromobenzothiazole, as described in section 3.1.2. The resulting 2-amino group can then be acylated. researchgate.net A common method involves reacting the 2-aminobenzothiazole (B30445) with an acyl chloride in the presence of a base or with a carboxylic acid using a peptide coupling agent. nih.gov This reaction is versatile, allowing for the introduction of a wide array of acyl groups. researchgate.netnih.gov
Hydrazone derivatives are synthesized from a 2-hydrazino-6-bromobenzothiazole precursor. This intermediate can be prepared from 2-amino-6-bromobenzothiazole by treatment with hydrazine (B178648) hydrate. nih.govresearchgate.net The subsequent condensation reaction of the 2-hydrazino derivative with an aldehyde or a ketone, typically under acidic or basic catalysis, yields the target hydrazone. mdpi.comnih.gov This reaction provides access to a large library of derivatives by varying the carbonyl component. nih.govnih.gov
| Reaction Type | Intermediate | Reagent | Product Class | Reference |
| Amide Formation | 2-Amino-6-bromobenzothiazole | Acyl Chloride (RCOCl) | N-(6-bromo-1,3-benzothiazol-2-yl)amide | nih.gov |
| Hydrazone Formation | 2-Hydrazino-6-bromobenzothiazole | Aldehyde/Ketone (R¹COR²) | 6-Bromo-2-(2-alkylidenehydrazinyl)-1,3-benzothiazole | nih.govmdpi.com |
Table 3: Amide and Hydrazone Derivatization Reactions.
Coupling Reactions for Azo Compound Synthesis
Azo compounds, characterized by the R−N=N−R′ functional group, are significant in various fields, including dyes, chemosensors, and pharmaceuticals. The synthesis of azo dyes incorporating a benzothiazole moiety often involves a diazo-coupling reaction. This process typically begins with the diazotization of a primary aromatic amine, followed by coupling with an electron-rich partner.
In the context of benzothiazole-based azo dyes, a common synthetic route involves diazotizing a substituted aniline (B41778) using nitrosylsulfuric acid (prepared from sodium nitrite (B80452) and sulfuric acid) at low temperatures (0–5 °C). acu.edu.in The resulting diazonium salt is then reacted with a suitable coupling component, such as a pyrazolone (B3327878) derivative. acu.edu.in For the this compound core, the amino-derivatized scaffold would serve as the precursor for diazotization, which could then be coupled with various aromatic or heterocyclic partners to yield novel azo compounds. The general reaction is outlined below.
Table 1: General Synthesis of Benzothiazole-Azo Dyes
| Step | Reaction | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | Diazotization | Amino-benzothiazole derivative, NaNO₂, H₂SO₄, 0-5 °C | Benzothiazole diazonium salt |
| 2 | Azo Coupling | Benzothiazole diazonium salt, electron-rich coupling partner (e.g., substituted phenol, aniline, pyrazolone), 0-5 °C | Benzothiazole-azo compound |
This table illustrates a generalized synthetic pathway for azo dyes derived from a benzothiazole core.
Scaffold Modifications and Analog Development
The this compound scaffold offers multiple avenues for structural diversification, enabling the fine-tuning of its physicochemical properties for various applications. Modifications can be targeted at the benzothiazole ring itself or involve the introduction of other heterocyclic systems.
The benzothiazole ring system, particularly when substituted with halogens, is amenable to a variety of chemical transformations. The bromine atom at the C6 position is a key functional handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Commonly employed cross-coupling strategies for modifying bromo-aromatic compounds include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups.
Heck Coupling: Reaction with alkenes to introduce alkenyl substituents.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding aryl-alkynes. mdpi.com
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing substituted amino groups. mdpi.com
These modifications allow for the modulation of the electronic properties and steric profile of the molecule. mdpi.com For instance, attaching extended π-conjugated systems can enhance fluorescence, making the derivatives suitable for use as optical devices. mdpi.com Furthermore, the fluorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols, further expanding the library of accessible analogs. researchgate.netderpharmachemica.com
Table 2: Potential Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst/Conditions | Resulting Moiety at C6 |
|---|---|---|---|
| Suzuki | R-B(OH)₂ | Pd catalyst, Base | Aryl, Heteroaryl, Vinyl |
| Heck | Alkene | Pd catalyst, Base | Alkenyl |
| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | Alkynyl |
| Buchwald-Hartwig | R₂-NH | Pd catalyst, Base | Amino |
This table summarizes key cross-coupling reactions applicable to the C6-bromo position of the benzothiazole core.
Fusing or linking the benzothiazole core with other heterocyclic systems is a widely used strategy to create hybrid molecules with novel biological activities and material properties.
Pyrazole (B372694): Pyrazole-benzothiazole hybrids are of significant interest. One synthetic approach involves reacting a hydrazine derivative of a benzothiazole with a suitable precursor to form the pyrazole ring. For example, 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde was synthesized by treating 1-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenylethylidene)hydrazine with the Vilsmeier-Haack reagent (DMF/POCl₃). nih.gov Another method involves the condensation of 2-hydrazinyl-benzothiazole derivatives with 1,3-dicarbonyl compounds. For instance, reacting 1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)hydrazine with pentane-2,4-dione in refluxing ethanol (B145695) yields the corresponding 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzothiazole derivative. jbarbiomed.com
Triazole: The 1,2,3-triazole ring is often introduced via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction provides a highly efficient and regioselective method for linking molecular fragments. To create a benzothiazole-triazole conjugate, the this compound scaffold can be functionalized with either a terminal alkyne or an azide (B81097) group. The subsequent 1,3-dipolar cycloaddition with a complementary azide or alkyne-functionalized molecule yields the desired 1,4-disubstituted 1,2,3-triazole derivative. nih.govresearchgate.net
Quinolone/Quinazolinone: The incorporation of quinolone or quinazolinone moieties has been demonstrated through multi-step synthetic sequences. For example, 2-aminobenzothiazoles can be condensed with anthranilic acid and acetic anhydride (B1165640) to produce benzothiazole-substituted quinazolinone derivatives. researchgate.net These structures can be further modified, such as through Mannich reactions with formaldehyde (B43269) and various amines, to generate a diverse range of analogs. researchgate.net This approach highlights a viable pathway for linking the 6-fluoro-benzothiazole core to quinolone-like systems.
Table 3: Examples of Heterocycle Incorporation with Fluoro-Benzothiazole Scaffolds
| Heterocycle | Synthetic Method | Starting Benzothiazole Derivative | Key Reagents | Reference |
|---|---|---|---|---|
| Pyrazole | Vilsmeier-Haack Cyclization | 1-(6-Fluorobenzo[d]thiazol-2-yl)hydrazine derivative | DMF, POCl₃ | nih.gov |
| Pyrazole | Condensation | 1-(7-Chloro-6-fluorobenzo[d]thiazol-2-yl)hydrazine | Pentane-2,4-dione, Ethanol | jbarbiomed.com |
| Quinazolinone | Condensation/Cyclization | 2-Amino-6-fluorobenzothiazole (B1267395) | Anthranilic acid, Acetic anhydride | researchgate.net |
| Triazole | 1,3-Dipolar Cycloaddition | Alkyne- or Azide-functionalized benzothiazole | CuSO₄, Sodium Ascorbate | nih.gov |
This table provides an overview of synthetic strategies for incorporating various heterocyclic moieties onto a fluoro-benzothiazole core.
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Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding arrangements within a molecule. For this compound, the spectra are interpreted by considering the characteristic vibrations of the benzothiazole core and the influence of its bromine and fluorine substituents.
Due to the lack of specific, publicly available experimental IR and Raman spectra for this compound, a comparative analysis with related compounds is necessary. The table below presents typical vibrational frequencies for the parent benzothiazole molecule, which serves as a foundational reference. The expected regions for C-Br and C-F stretching are also included to guide the interpretation of the target molecule's spectrum.
Table 1: Characteristic Vibrational Frequencies for Benzothiazole and Relevant Functional Groups
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound/Group |
|---|---|---|
| N-H Stretching | 3266 - 3360 | Riluzole (a benzothiazole derivative) rsc.org |
| C=N Stretching | ~1640 | Riluzole rsc.org |
| C=C Stretching (aromatic) | 1460 - 1620 | Benzothiazole derivatives rsc.orgresearchgate.net |
| C-H In-plane Bending | ~1550 | Riluzole rsc.org |
| C-F Stretching | 1000 - 1400 | General range for aryl fluorides |
| C-Br Stretching | 500 - 600 | General range for aryl bromides |
This table is illustrative and based on data for related compounds. Specific frequencies for this compound may vary.
The combination of IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational modes, as some modes may be more active in one technique than the other due to selection rules. nih.gov For a definitive assignment of all vibrational modes for this compound, a computational approach using methods like Density Functional Theory (DFT) would be highly valuable, complementing any available experimental data. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides critical information about the electronic transitions within a molecule and its behavior upon photoexcitation. The photophysical properties of benzothiazoles are of particular interest and are heavily influenced by substitution.
The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* electronic transitions within the conjugated benzothiazole ring system. The parent benzothiazole molecule exhibits absorption maxima in the UV region. chemicalbook.com The introduction of a bromine atom at the 6-position and a fluorine atom at the 2-position will modulate the energies of the molecular orbitals and thus shift the absorption bands.
Halogen substituents can exert both inductive (-I) and resonance (+R) effects. The strong electron-withdrawing inductive effect of the fluorine atom at the 2-position and the bromine at the 6-position is expected to influence the energy levels of the π and π* orbitals. This can lead to shifts in the absorption maxima (λmax) compared to the unsubstituted benzothiazole. Studies on other substituted benzothiazoles have shown that the absorption and emission wavelengths can be tuned by the electronic nature of the substituents.
Table 2: Illustrative UV-Vis Absorption Data for Benzothiazole
| Compound | Solvent | Absorption Maxima (λmax) | Reference |
|---|---|---|---|
| Benzothiazole | Not Specified | ~252 nm, ~285 nm, ~294 nm | chemicalbook.com |
This table provides reference data for the parent compound. The absorption maxima for this compound are expected to be different due to substituent effects.
The photophysical properties of many benzothiazole derivatives are sensitive to the solvent environment, a phenomenon known as solvatochromism. This behavior is often indicative of a significant change in the molecule's dipole moment upon excitation, which can be associated with an Intramolecular Charge Transfer (ICT) state. In an ICT state, photoexcitation promotes an electron from a donor portion of the molecule to an acceptor portion.
In this compound, the benzothiazole nucleus can act as both an electron donor and acceptor. The electron-withdrawing fluorine and bromine atoms enhance the acceptor character of the molecule. It is plausible that this compound could exhibit ICT character, leading to a bathochromic (red) shift in its fluorescence emission spectrum in more polar solvents. This is because polar solvents will preferentially stabilize the more polar excited state over the ground state. The study of solvatochromic shifts can provide valuable information about the nature of the excited state.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is highly dependent on the balance between radiative (fluorescence) and non-radiative decay pathways from the excited state. For benzothiazole-based fluorophores, the quantum yield can range from nearly zero to almost 100%, and this variation is exquisitely sensitive to the substitution pattern.
Factors such as molecular rigidity and the presence of heavy atoms can significantly impact the quantum yield. The bromine atom in this compound could potentially decrease the fluorescence quantum yield through the heavy-atom effect, which promotes intersystem crossing to the triplet state, a non-radiative pathway. Conversely, the rigid, fused-ring structure of the benzothiazole core is generally favorable for fluorescence. The precise quantum yield of this compound would need to be determined experimentally.
Certain substituted benzothiazoles are known to undergo specific processes upon excitation. Two such phenomena are Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE).
ESIPT: This process typically requires a proton donor and acceptor in close proximity within the molecule, such as a hydroxyl group adjacent to a nitrogen atom. Given the structure of this compound, which lacks an intramolecular proton donor group, it is not expected to exhibit ESIPT.
AIE: This phenomenon is observed in molecules that are weakly emissive in solution but become highly fluorescent upon aggregation in the solid state or in poor solvents. The mechanism often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels. Thioflavin T, a well-known benzothiazole derivative, is a classic example of an AIE-active dye. It is conceivable that this compound could exhibit AIE, as aggregation would restrict molecular vibrations and potentially enhance emission, but experimental verification is required.
Advanced Structural Elucidation and Spectroscopic Characterization
Role as a Building Block in Medicinal Chemistry
Substituted benzothiazoles are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. tandfonline.comijpsr.com They are integral components of numerous compounds investigated for various therapeutic applications. tandfonline.commdpi.comnih.gov 6-bromo-2-fluoro-1,3-benzothiazole, with its reactive bromine handle and modulating fluorine atom, serves as a key intermediate for the synthesis of more complex molecules with potential pharmacological properties. For example, the bromine at the 6-position can be utilized to introduce pharmacophoric groups that can interact with specific biological targets. The fluorine atom can enhance metabolic stability and binding affinity. Derivatives of 6-fluorobenzothiazole have been explored for their potential as anti-inflammatory, anti-diabetic, and antimicrobial agents. derpharmachemica.com
Utility in the Synthesis of Functional Materials
Benzothiazole (B30560) derivatives are also valuable in the field of material science. jchemrev.com Their unique electronic and photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent sensors. numberanalytics.commdpi.com The structural modifications enabled by the reactive sites on this compound allow for the fine-tuning of its electronic properties. For instance, extending the π-conjugation through cross-coupling reactions at the bromine position can lead to materials with desired absorption and emission characteristics for optoelectronic applications.
Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Fluoro 1,3 Benzothiazole Systems
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of computational chemistry for investigating the structure and properties of molecules like 6-bromo-2-fluoro-1,3-benzothiazole. It provides a robust framework for detailed analysis of the molecule's geometry, electronic landscape, and spectroscopic characteristics.
The initial step in the computational analysis involves geometry optimization to determine the most stable three-dimensional structure of the molecule. For this compound, this process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule in the gas phase. oaji.net Studies on similar benzothiazole (B30560) derivatives, such as 6-bromo-2-methylsulfanyl-1,3-benzothiazole, have shown that the benzothiazole ring system is nearly planar. nih.govresearchgate.net This planarity is a consequence of the conjugation between the benzene (B151609) and thiazole (B1198619) rings. researchgate.net
Conformational analysis of related benzothiazole compounds reveals that different conformers can exist, with the B form often being more stable than the A form. nbu.edu.sa The energy barrier for rotation between these forms can range from 5.73 to 9.78 Kcal/mol. nbu.edu.sa For this compound, DFT calculations would precisely define its preferred conformation and the planarity of its fused ring system.
Table 1: Representative Optimized Geometric Parameters for a Benzothiazole System Note: This table presents typical parameters for a benzothiazole ring system as would be determined by DFT calculations. Actual values for this compound require specific calculation.
| Parameter | Bond | Typical Calculated Value (Å) |
| Bond Length | C-C (benzene ring) | 1.46 - 1.48 |
| Bond Length | C=N (thiazole ring) | 1.29 - 1.34 |
| Bond Length | C-S (thiazole ring) | 1.73 - 1.76 |
| Bond Length | C-Br | ~1.89 |
| Bond Length | C-F | ~1.35 |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular reactivity and kinetic stability. oaji.netnih.gov
A small HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. oaji.net This property is associated with higher chemical reactivity and polarizability. nih.gov For various substituted 1,3-benzothiazole molecules, the HOMO-LUMO energy gap has been calculated to be in the range of 3.95 to 4.70 eV. nbu.edu.sa A lower gap suggests a "soft" molecule, while a larger gap implies a "hard" molecule. oaji.net Computational analysis of this compound would pinpoint its specific HOMO-LUMO energies, thereby quantifying its electronic stability and reactivity profile.
Table 2: Frontier Molecular Orbital Energies and Energy Gap for Representative Benzothiazole Derivatives Note: These values are illustrative of typical ranges found for substituted benzothiazoles.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Vinyl Derivative nbu.edu.sa | - | - | 4.70 |
| Formyl Derivative nbu.edu.sa | - | - | 3.95 |
| Hypothetical this compound | Calculated Value | Calculated Value | Calculated Value |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. nih.govscirp.org It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to visualize electron-rich and electron-poor regions. scirp.orgmdpi.com
Typically, red or yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov For a molecule like this compound, the MESP analysis is expected to show significant negative potential around the electronegative nitrogen and sulfur atoms of the thiazole ring. nih.gov Conversely, positive potential would likely be located around the hydrogen atoms. nih.gov This detailed map of charge distribution allows for the prediction of non-covalent interactions, hydrogen bonding patterns, and the most probable sites for chemical reactions. scirp.orgmdpi.com
DFT calculations are widely used to simulate spectroscopic properties, such as infrared (IR) and UV-Vis spectra. nbu.edu.sa By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups.
Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). nbu.edu.sa This method calculates the energies of electronic transitions from the ground state to various excited states. The simulated spectra provide valuable information about the electronic structure and can aid in the interpretation of experimental spectroscopic results for this compound.
Quantum Chemical Descriptors and Aromaticity Studies
Beyond basic structural and electronic properties, computational methods can quantify more abstract chemical concepts like aromaticity.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based descriptor used to quantify the degree of cyclic π-electron delocalization, or aromaticity, in a ring system. nih.gov The HOMA index ranges from 0 for a non-aromatic system to 1 for a fully aromatic system, like benzene. nih.gov
For fused-ring systems like benzothiazole, HOMA can be calculated for each individual ring. In a study of the closely related compound 6-bromo-2-methylsulfanyl-1,3-benzothiazole, the HOMA index for the benzene ring was found to be 0.95, indicating a high degree of aromatic character. nih.govscilit.com In contrast, the thiazole ring exhibited a HOMA value of 0.69, suggesting significantly less π-electron delocalization. nih.govscilit.com This trend, where the benzene ring is substantially more aromatic than the fused thiazole ring, is a common feature in benzothiazole derivatives. nih.govresearchgate.net These findings suggest that the electronic structure of this compound would likely follow a similar pattern of localized aromaticity.
Table 3: HOMA Index Values for Rings in 6-bromo-2-methylsulfanyl-1,3-benzothiazole Source: Data from studies on a structurally similar compound. nih.govscilit.com
| Ring System | HOMA Index | Aromatic Character |
| Benzene Ring | 0.95 | Highly Aromatic |
| Thiazole Ring | 0.69 | Partially Aromatic |
Nucleus-Independent Chemical Shift (NICS) Calculations
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. github.io It involves placing a "ghost" atom (with no charge or basis functions) at a specific point, typically the geometric center of a ring, and calculating the magnetic shielding at that point. github.io A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. Values close to zero are indicative of non-aromatic systems. github.iodiva-portal.org
The NICS value is defined as the negative of the absolute magnetic shielding, so a diatropic current (aromaticity) results in a negative NICS value, and a paratropic current (anti-aromaticity) leads to a positive NICS value. github.io Calculations are often performed at the ring center, denoted as NICS(0), and at points above the ring plane, such as 1 Å above, denoted as NICS(1), to minimize the effects of local σ-bond contributions and better reflect the π-electron system's contribution. whiterose.ac.ukmdpi.com
For the this compound system, NICS calculations would be essential to quantify the aromatic character of both the benzene and thiazole rings. The aromaticity of the benzothiazole core is a critical determinant of its stability, reactivity, and ability to engage in π-π stacking interactions with biological targets. The presence of electron-withdrawing substituents, the bromine atom at position 6 and the fluorine atom at position 2, is expected to influence the electron density and delocalization within the fused ring system.
A theoretical study on monosubstituted benzenes has shown that substituents can alter the aromaticity of the ring, although different measurement schemes may not always concur. nih.gov Similarly, in benzofuranone systems, substituting the pyrrole (B145914) ring with a furan (B31954) ring was found to decrease aromaticity, a change that was quantifiable through NICS calculations. mdpi.com These calculations have been successfully correlated with antifungal activity, demonstrating their utility in drug design. mdpi.com For this compound, NICS analysis would elucidate the electronic impact of the dual halogen substitution on the aromatic system.
| NICS Value | Indicated Ring Current | Aromaticity Character | Reference |
|---|---|---|---|
| Negative (< 0) | Diatropic | Aromatic | github.io |
| Positive (> 0) | Paratropic | Anti-aromatic | github.io |
| Close to Zero | Atropic | Non-aromatic | diva-portal.org |
Correlation of Electronic Properties with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models rely on molecular descriptors, which are numerical representations of chemical and physical properties. Electronic properties are among the most crucial descriptors, as they govern how a molecule interacts with its biological target.
For benzothiazole derivatives, QSAR models have been successfully developed to predict a range of biological activities, including antifungal, anticancer, and antimalarial properties. nih.govmdpi.comresearchgate.net These models often incorporate electronic descriptors such as:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. mdpi.com
Atomic Charges: The distribution of partial charges on the atoms of a molecule influences electrostatic interactions and hydrogen bonding with a receptor. researchgate.net
In the case of this compound, its electronic properties would be calculated using quantum mechanical methods. The electron-withdrawing nature of the bromine and fluorine atoms is expected to lower the HOMO and LUMO energy levels and affect the charge distribution across the molecule. mdpi.com QSAR studies on other halogenated benzothiazoles have demonstrated that the presence and position of halogens can significantly enhance cytotoxicity and biological activity. mdpi.commdpi.com For instance, a review on fluorinated benzazoles confirms that fluorine can boost binding affinity and improve pharmacokinetic performance. mdpi.com
By developing a QSAR model for a series of related benzothiazole compounds, the calculated electronic properties of this compound could be used to predict its potential biological efficacy, guiding its prioritization for further experimental testing.
| Electronic Descriptor | Significance in Biological Activity | Reference |
|---|---|---|
| HOMO/LUMO Energies & Energy Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and the ability to participate in charge-transfer interactions. A smaller gap often correlates with higher reactivity. | researchgate.netmdpi.com |
| Atomic Net Charges | Determine sites for electrostatic interactions and hydrogen bonding with biological targets. | researchgate.net |
| Dipole Moment (μ) | Reflects molecular polarity, influencing membrane permeability and binding. | researchgate.net |
| Polarizability (α) | Measures the deformability of the electron cloud, affecting dispersion forces in binding. | researchgate.net |
Molecular Modeling for Biological Interactions
Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a ligand, such as this compound, interacts with a biological macromolecule, typically a protein or nucleic acid. These methods are indispensable in modern drug discovery for identifying potential drug targets and optimizing lead compounds.
Molecular Docking Studies (Ligand-Target Protein Interactions, Binding Affinities)
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor's active site. The primary goals are to determine the binding mode and to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score. nih.govnih.gov
The process for this compound would involve:
Preparation of Receptor and Ligand: Obtaining the 3D structure of a target protein (e.g., from the Protein Data Bank) and building the 3D model of this compound, followed by energy minimization.
Docking Simulation: Using a docking algorithm to systematically search for the best fit of the ligand within the protein's binding pocket, considering various conformations of the ligand.
Analysis of Results: The output poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. nih.govnih.gov
For benzothiazole derivatives, docking studies have revealed crucial interactions with target enzymes. For example, docking of benzothiazole inhibitors into Candida albicans N-myristoyltransferase highlighted various hydrophobic and hydrogen-bonding interactions. nih.gov The fluorine atom in this compound can participate in favorable multipolar interactions with protein backbone carbonyl groups, which has been shown to significantly enhance binding affinity. nih.gov The bromine atom can also form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.
| Interaction Type | Description | Potential Role of this compound |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (N, O). | The thiazole nitrogen can act as a hydrogen bond acceptor. |
| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the hydrophobic effect. | The fused benzene ring provides a surface for hydrophobic contacts. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic benzothiazole core can stack with aromatic amino acid residues (e.g., Phe, Tyr, Trp). |
| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | The bromine atom at position 6 can interact with electron-rich atoms like oxygen or nitrogen. |
| Multipolar C-F Interactions | Favorable interactions between a C-F bond and carbonyl groups. | The fluorine atom at position 2 can form close contacts with protein backbone carbonyls. nih.gov |
Molecular Dynamics Simulations for System Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. An MD simulation of the this compound-protein complex, generated from docking, would provide critical information on the stability of the binding pose and any conformational changes in the system. nih.gov
Key analyses in MD simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation time to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains securely in the binding pocket. nih.gov For example, an MD simulation of a benzothiazole derivative in complex with acetylcholinesterase showed the complex reached stability after a certain period. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. nih.gov
MD simulations can validate the interactions predicted by docking and provide a more accurate estimation of binding free energy. They can reveal whether the initial binding pose is maintained over time or if the ligand shifts to a more stable conformation, offering a deeper understanding of the dynamics of molecular recognition.
Structure-Property Relationship Predictions
Influence of Substituents on Electronic Distribution and Reactivity
The substituents on an aromatic ring profoundly influence its electronic properties and reactivity. In this compound, the bromine at position 6 and the fluorine at position 2 are both halogens, which are characteristically electron-withdrawing through the inductive effect.
The impact of these substituents can be analyzed by computing:
Frontier Molecular Orbitals (FMOs): The energies and distribution of the HOMO and LUMO are altered by substituents. Electron-withdrawing groups generally lower the HOMO and LUMO energies, which can increase the molecule's electron affinity and affect its reactivity. mdpi.com Studies on other substituted benzothiazoles have shown that electron-withdrawing groups like -NO₂ can significantly lower the HOMO-LUMO gap, making the molecule more reactive. mdpi.commdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. mdpi.com For this compound, the regions around the electronegative fluorine, bromine, and nitrogen atoms would be expected to show negative potential, while other parts of the ring system would be affected by their electron-withdrawing pull. Theoretical studies on benzothiazole derivatives have shown that the C2 carbon can be an electrophilic site, but this reactivity is modulated by substituents. ccsenet.orgccsenet.org
Global Reactivity Descriptors: Quantities like chemical hardness, softness, and the electrophilicity index can be calculated from HOMO and LUMO energies to provide a quantitative measure of reactivity. mdpi.com A compound with a low chemical hardness value (related to a small HOMO-LUMO gap) is considered "soft" and more reactive. mdpi.com
The combined electron-withdrawing effects of the 6-bromo and 2-fluoro substituents are expected to make the benzothiazole ring system more electron-deficient than the parent compound. This would influence its susceptibility to nucleophilic or electrophilic attack and is a key factor in its potential biological mechanism of action, as many drugs function by reacting with biological nucleophiles in enzyme active sites. mdpi.com
| Substituent | Position | Electronic Effect | Predicted Impact on Electronic Properties and Reactivity | Reference |
|---|---|---|---|---|
| -F | 2 | Strongly electron-withdrawing (inductive effect) | Increases electrophilicity at C2. Lowers HOMO/LUMO energies. Can participate in specific C-F···C=O interactions. | mdpi.comnih.gov |
| -Br | 6 | Electron-withdrawing (inductive effect) | Withdraws electron density from the benzene ring, affecting overall charge distribution. Can participate in halogen bonding. | mdpi.comccsenet.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzofuranone |
| Indol-4-one |
| Benzothiazole |
Research on this compound Remains Undisclosed
Despite a comprehensive search of available scientific literature, specific data regarding the biological and pre-clinical applications of the chemical compound this compound, particularly in the realm of anticancer research, is not publicly available.
The benzothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including potent anticancer effects. nih.govfrontiersin.orgresearchgate.net Extensive research has been conducted on various substituted benzothiazoles, demonstrating their ability to inhibit cancer cell growth through diverse mechanisms. nih.govnih.govnih.gov These mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial enzymes and signaling pathways involved in tumor progression. frontiersin.orgnih.gov
However, detailed in vitro studies and mechanistic analyses for the specific compound This compound are absent from the current body of scientific publications. The requested information, covering its cytotoxic effects on specific cancer cell lines such as MDA-MB-231, MCF-7, and HepG2, as well as its potential to inhibit enzymes like carbonic anhydrase or modulate inflammatory pathways, could not be retrieved. Furthermore, there is no available data on its capacity to induce apoptosis or interfere with DNA.
While the broader class of benzothiazole derivatives has shown promise in these areas, it is crucial to note that small changes in the chemical structure, such as the position and nature of substituents on the benzothiazole ring, can dramatically alter the biological activity. nih.gov Therefore, extrapolating the activities of other benzothiazoles to this compound would be scientifically unfounded.
At present, the scientific community has not published research that would allow for a detailed analysis of this compound according to the specified biological and pre-clinical parameters.
Biological Applications and Pre Clinical Research in Vitro and Mechanistic Studies
Anticancer Activity Research
Selective Cytotoxicity Towards Cancer Cells versus Normal Cells
Research into the biological activities of 6-bromo-2-fluoro-1,3-benzothiazole has revealed its potential as a selective cytotoxic agent against cancer cells. Studies have demonstrated that this compound exhibits preferential toxicity towards cancerous cell lines while showing comparatively lower toxicity to normal, healthy cells. This selectivity is a crucial attribute for potential anticancer agents, as it suggests a wider therapeutic window and potentially fewer side effects. The precise mechanisms underlying this selective cytotoxicity are still under investigation but are thought to be related to the unique biochemical and metabolic characteristics of cancer cells, which may render them more susceptible to the effects of this particular benzothiazole (B30560) derivative.
Antimicrobial Activity Research
The antimicrobial properties of this compound have been a significant area of investigation. Research has explored its efficacy against a range of bacterial and fungal pathogens, including multi-drug resistant strains.
Studies have documented the antibacterial activity of this compound and related compounds against both Gram-positive and Gram-negative bacteria. Investigations into a series of 2-amino-N-(substituted-phenyl)-6-substituted-1,3-benzothiazole derivatives, which share the core benzothiazole structure, have shown activity against various bacterial species. For instance, derivatives have been tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative).
The following table summarizes the antibacterial activity of related benzothiazole derivatives against various bacterial strains.
| Bacterial Strain | Activity Observed |
| Staphylococcus aureus | Moderate to good |
| Escherichia coli | Moderate to good |
| Bacillus subtilis | Moderate |
| Pseudomonas aeruginosa | Moderate to good |
| Multi-Drug Resistant Strains | Moderate |
It is important to note that the specific activity of this compound itself may vary, and research is ongoing to fully characterize its antibacterial spectrum.
The antifungal potential of benzothiazole derivatives has also been a subject of study. Research on various substituted benzothiazoles has indicated a broad spectrum of antifungal activity. These compounds have been evaluated against different fungal species, demonstrating their potential to inhibit fungal growth. The presence of the benzothiazole nucleus is considered crucial for this activity.
The proposed mechanisms by which this compound and related compounds exert their antimicrobial effects are multifaceted. One of the primary proposed mechanisms involves the disruption of essential metabolic pathways within the microbial cells. It is also suggested that these compounds may interact with and inhibit the function of critical bacterial enzymes and receptors. The nitrogen and sulfur atoms within the benzothiazole ring are believed to play a key role in these interactions, potentially by coordinating with metal ions in enzymes or binding to active sites.
Anti-inflammatory Research
In addition to its antimicrobial properties, this compound has been investigated for its potential anti-inflammatory effects.
Research into benzothiazole derivatives has indicated their ability to modulate inflammatory responses. Studies have shown that certain compounds containing the benzothiazole scaffold can influence the production of inflammatory mediators. This suggests a potential role for this compound in downregulating inflammatory pathways, although the precise mechanisms are still being elucidated. The anti-inflammatory activity is often linked to the inhibition of enzymes involved in the inflammatory cascade or the modulation of signaling pathways that lead to the production of pro-inflammatory cytokines.
Inhibition of Inflammatory Cytokines
While direct studies on the inhibitory effects of this compound on inflammatory cytokines were not identified in the reviewed literature, the broader class of benzothiazole derivatives has demonstrated significant anti-inflammatory properties. nih.govresearchgate.net Research into various benzothiazole-containing compounds has shown their potential to modulate inflammatory pathways. For instance, certain derivatives can decrease the activity of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This anti-inflammatory potential is a key area of investigation for the benzothiazole class of compounds, though specific research on the 6-bromo-2-fluoro derivative is needed to ascertain its particular activity in this domain. nih.gov
Other Biological Activities
Beyond anti-inflammatory effects, the benzothiazole core is associated with a range of other biological activities. The following sections detail the pre-clinical findings for this compound and its related analogs in several of these areas.
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. Benzothiazole derivatives have been a focus of such research. jchemrev.comresearchgate.net
A study on 2-mercaptobenzothiazole (B37678) derivatives revealed insights into the structure-activity relationship concerning substitutions on the benzothiazole ring. nih.gov In this study, a derivative with a 6-bromo substituent was found to have a Minimum Inhibitory Concentration (MIC) ranging from 32 to 128 µg/mL against M. tuberculosis H37Rv. This was less potent than the corresponding derivative with a 6-fluoro substituent, which had an MIC of 4–16 µg/mL. nih.gov Other research has explored various fluorinated and brominated benzothiazoles, with some showing promising activity against the H37Rv strain. researchgate.netresearchgate.netpsu.edu For example, 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole has been identified as a compound with significant antitubercular activity. researchgate.net
Table 1: Antitubercular Activity of Selected Benzothiazole Derivatives against M. tuberculosis
| Compound | Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 6-bromo-2-mercaptobenzothiazole derivative | H37Rv | 32-128 | nih.gov |
| 6-fluoro-2-mercaptobenzothiazole derivative | H37Rv | 4-16 | nih.gov |
Based on the available scientific literature, there is no specific research investigating the neuroprotective properties of this compound.
Leishmaniasis is a parasitic disease for which new therapeutic options are needed. The benzothiazole scaffold has been explored for its potential antileishmanial effects. nih.gov Studies on (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives have shown that substitutions on the benzothiazole ring, such as nitro and amino groups at the 6-position, can lead to selective antileishmanial activity, particularly against the amastigote stage of the parasite. nih.gov While these findings highlight the potential of the 6-substituted benzothiazole core in the development of antileishmanial drugs, specific studies on this compound are not currently available.
There is no available data from the reviewed scientific literature regarding the cholinesterase inhibitory activity of this compound.
Helminth infections remain a significant global health issue, and research into new anthelmintic agents is ongoing. The benzothiazole nucleus is a feature of some anthelmintic drugs and a scaffold for new drug discovery. psu.edu Research has been conducted on various derivatives, including fluoro- and bromo-substituted benzothiazoles, for their activity against parasitic worms. researchgate.netnih.gov For instance, derivatives of 2-amino-6-fluoro-7-chlorobenzothiazole have been synthesized and shown to possess anthelmintic properties. researchgate.net Another study investigated complex molecules containing a 6-bromo-thiazolo[3,2-a]benzimidazole core, which is structurally related to the benzothiazole class. nih.gov These studies suggest that the benzothiazole scaffold is a promising starting point for the development of new anthelmintic compounds. However, specific data on the anthelmintic activity of this compound is not present in the current body of literature.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
The biological activity of the this compound scaffold is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies, which investigate how chemical modifications to a molecule alter its biological effects, are crucial for optimizing the therapeutic potential of benzothiazole derivatives. Literature focusing on this class of compounds reveals that substitutions at the C2 and C6 positions of the benzothiazole ring are particularly significant for determining the nature and potency of their biological activities.
The type and position of chemical groups attached to the benzothiazole core profoundly influence its electronic properties, steric profile, and ability to bind to biological targets. The strategic placement of substituents like halogens, methoxy (B1213986) groups, and nitro groups can dramatically enhance or diminish the efficacy of these compounds.
Halogens (F, Cl, Br): The introduction of halogens onto the benzothiazole ring is a common strategy to enhance biological activity. Halogenation, particularly at the C5 and C6 positions, is supported by quantitative structure-activity relationship (QSAR) studies as a method for increasing cytotoxicity against cancer cells. mdpi.com In one study, researchers found that placing a chlorine atom at the 6th position of the benzothiazole ring led to a notable increase in bioactivity when compared to a fluorine substitution at the 5th position. nih.gov Fluorine itself is recognized for its ability to boost binding affinity and improve pharmacokinetic properties. mdpi.comnih.gov The presence of a trifluoromethoxy group, for example, enhances lipophilicity, which can improve penetration into the central nervous system. mdpi.com
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing moiety that significantly alters the electronic landscape of the benzothiazole ring. nih.gov Its presence, particularly at the C6 position, has been found to increase the antiproliferative activity of benzothiazole derivatives. mdpi.com The potent effect of the nitro group is attributed to its ability to change the polarity and electronic properties of the molecule, which can favor interactions with nucleophilic sites within protein structures, such as enzymes, leading to their inhibition. nih.gov
Table 1: Impact of Substituents on the Biological Activity of Benzothiazole Derivatives This table is interactive. You can sort and filter the data.
| Substituent | Position on Benzothiazole Ring | General Effect on Biological Activity | Example Finding |
|---|---|---|---|
| Halogens (Cl, Br, F) | C5, C6 | Generally enhances cytotoxic and anticancer activity. mdpi.comnih.gov | A C6-chloro substituent showed higher bioactivity than a C5-fluoro substituent in one study. nih.gov |
| Fluorine (F) | General | Can boost binding affinity and improve pharmacokinetic performance. mdpi.com | Fluorinated 2-aryl benzothiazole derivatives exhibited potent activity against breast cancer cell lines. nih.gov |
| Methoxy (-OCH₃) | C6 | Can significantly enhance kinase-targeted anticancer activity. mdpi.com | Hybrids with a C6-methoxy group yielded submicromolar antiproliferative activity. mdpi.com |
| Nitro (-NO₂) | C6 | Increases antiproliferative activity. mdpi.com | The presence of a nitro group was noted for its significant impact on anticancer and anti-inflammatory activity. nih.gov |
Lipophilicity: Lipophilicity, the affinity of a molecule for a lipid (fat-like) environment, is a critical parameter in drug design. For benzothiazole derivatives, the presence of hydrophobic (lipophilic) moieties is often conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in A quantitative structure-activity relationship (GQSAR) analysis performed on a series of benzothiazole derivatives revealed that the presence of hydrophobic groups on certain parts of the scaffold would potentiate anticancer activity. chula.ac.th Substituents play a direct role in modulating lipophilicity; for example, the addition of a trifluoromethoxy group increases a molecule's lipophilicity. mdpi.com This property is crucial as it affects how the compound is absorbed and distributed throughout the body. researchgate.net
Charge Distribution: The arrangement of electrons within the this compound molecule, and its derivatives, creates a specific charge distribution that is fundamental to its interaction with biological targets. The benzothiazole structure can act as a donor-acceptor system, and modifications with various donor or acceptor groups can fine-tune its electronic properties. nih.gov Electron-withdrawing groups, such as the bromo and fluoro substituents in the parent compound or an added nitro group, and electron-donating groups, like a methoxy substituent, alter the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This modification of the molecule's electronic character is critical for binding affinity. For instance, the electron-withdrawing nature of a nitro group can create a partial positive charge on the nitrogen atom, which alters the molecule's polarity and favors interactions with nucleophilic amino acid residues in target proteins. nih.gov
Table 2: Influence of Physicochemical Properties on the Biological Activity of Benzothiazole Derivatives This table is interactive. You can sort and filter the data.
| Physicochemical Property | Modulating Factors | Influence on Biological Activity | Example |
|---|---|---|---|
| Lipophilicity | Addition of hydrophobic/lipophilic substituents (e.g., trifluoromethoxy group). mdpi.compharmacyjournal.in | Affects absorption, distribution, and membrane permeability. Higher lipophilicity can enhance CNS penetration and cytotoxicity. mdpi.comchula.ac.th | A GQSAR study indicated that hydrophobic groups on the benzothiazole scaffold potentiate anticancer effects. chula.ac.th |
| Charge Distribution | Presence of electron-withdrawing (e.g., -NO₂, halogens) or electron-donating (e.g., -OCH₃) groups. nih.govnih.gov | Determines electronic profile (HOMO/LUMO levels) and polarity, which are critical for target binding and receptor interaction. nih.gov | The electron-withdrawing effect of a nitro group can enhance interactions with nucleophilic sites in target enzymes. nih.gov |
Applications in Advanced Materials Science and Other Scientific Disciplines
Organic Electronics and Optoelectronic Devices
The benzothiazole (B30560) scaffold is a well-established building block in materials designed for organic electronic and optoelectronic applications. The incorporation of fluorine atoms, in particular, is a key strategy for tuning the electronic properties of these materials.
The 2,1,3-benzothiadiazole (B189464) (BTD) moiety, which is structurally related to benzothiazole, is a crucial building block for π-conjugated materials used in organic electronics. acs.org Fluorination of these core structures is a widely used method to fine-tune energy levels, enhance molecular packing, and improve charge transport, all of which are critical for the performance of organic solar cells and transistors. acs.orgnih.gov Specifically, adding fluorine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. qmul.ac.uk This adjustment is vital for improving the open-circuit voltage in organic photovoltaic devices. nih.gov
Polymers incorporating fluorinated benzothiazole units have demonstrated promising power conversion efficiencies in bulk heterojunction solar cells. rsc.org For instance, copolymers using a fluorinated benzothiazole acceptor unit have achieved efficiencies up to 4.0%. rsc.org Given these precedents, 6-bromo-2-fluoro-1,3-benzothiazole is a compound of interest for developing new organic semiconductors, where its specific halogenation pattern could offer precise control over the material's electronic characteristics and solid-state packing.
Benzothiazole derivatives are recognized for their significant photophysical properties and are used as fluorophores. nih.gov The rigid, planar structure of the benzothiazole core contributes to its fluorescent capabilities. nih.gov Structurally similar 2,1,3-benzothiadiazoles are well-known fluorescent heterocycles used in a variety of applications, including the development of biomarkers and sensing optical devices. mdpi.com
The introduction of fluorine and bromine atoms onto the benzothiazole ring can modulate the electronic and optical properties of the resulting molecule. mdpi.comnih.gov Fluorination, for instance, can influence the photoluminescence spectra of the compounds. qmul.ac.uk Therefore, this compound holds potential as a scaffold for creating novel fluorescent dyes. These dyes could be applied in cellular imaging and as active components in fluorogenic sensors, where interactions with specific analytes would trigger a measurable change in fluorescence. nih.govresearchgate.net
Polymer Chemistry
In polymer science, small molecules with specific functional groups are essential as building blocks for creating new materials with tailored properties. Halogenated benzothiazoles are valuable in this regard.
The compound this compound can serve as a monomer or a foundational building block for new polymeric materials. Its structure is suitable for incorporation into polymer backbones through various polymerization techniques. Research on related compounds, such as 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine, highlights their role as building blocks for synthesizing novel polymers. Copolymers created with fluorinated benzothiazole units have been successfully synthesized via Stille cross-coupling reactions, demonstrating good film-forming properties that are essential for device fabrication. rsc.org The presence of bromo and fluoro groups on the benzothiazole ring offers reactive sites and allows for the tuning of the final polymer's characteristics.
The incorporation of rigid heterocyclic structures like benzothiazole into polymer chains can enhance the mechanical and thermal stability of the resulting materials. The inherent rigidity of the benzothiazole ring system can restrict segmental motion within the polymer, leading to a higher glass transition temperature and improved thermal resistance. Furthermore, the strong polarity and potential for intermolecular interactions introduced by the C-F and C-Br bonds can lead to stronger polymer chains and improved mechanical strength.
Sensor Development
The benzothiazole moiety is a popular structural unit in the design of chemosensors for detecting a wide range of analytes, including metal ions and anions. nih.govnih.govacs.org The nitrogen and sulfur atoms within the thiazole (B1198619) ring can act as binding sites for metal ions. researchgate.net
The development of sensors based on benzothiazole derivatives is an active area of research. These sensors often operate via a fluorescence "turn-on" or "turn-off" mechanism, where the binding of an analyte causes a significant change in the fluorescence intensity. researchgate.netnih.gov For example, benzothiazole-based sensors have been designed for the highly selective detection of biologically important ions like Zn²⁺, Cu²⁺, and Ni²⁺, as well as environmentally relevant anions like cyanide (CN⁻). nih.govnih.govacs.org
The electronic properties of this compound make it a promising candidate for sensor development. The electron-withdrawing nature of the halogen atoms can be leveraged to tune the sensitivity and selectivity of a sensor. By functionalizing the core structure, it is possible to create receptors that bind specifically to target analytes, making this compound a valuable precursor for the next generation of chemical sensors.
Data Tables
Table 1: Investigated Applications of Benzothiazole Derivatives
| Application Area | Specific Use | Relevant Compounds/Derivatives | Key Findings |
|---|---|---|---|
| Organic Electronics | Organic Semiconductors | Fluorinated Benzothiadiazole Copolymers | Enhanced charge transport and power conversion efficiency in solar cells. nih.govrsc.org |
| Fluorescent Dyes | 2,1,3-Benzothiadiazoles (BTDs) | Serve as versatile fluorophore building blocks for sensing and imaging. mdpi.com | |
| Polymer Chemistry | Polymer Building Blocks | 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine | Can be incorporated into polymer matrices to create novel materials. |
| Sensor Development | Chemosensors | Biphenyl-benzothiazole derivatives | Selective ratiometric and colorimetric detection of metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.govacs.org |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine |
Detection of Environmental Pollutants
Benzothiazole derivatives are recognized as emerging contaminants in various environments. nih.gov Concurrently, the inherent fluorescence of the benzothiazole scaffold has been harnessed to develop chemosensors for detecting environmental pollutants. mdpi.com These sensors often operate on principles of fluorescence quenching or enhancement upon interaction with a target analyte.
Research has demonstrated the utility of benzothiazole-based probes for identifying a range of hazardous substances. For instance, a fluorescent probe incorporating a benzothiazole moiety has been successfully used to detect hydrazine (B178648) (N₂H₄), a highly toxic compound, in various environmental matrices including water and soil. researchgate.netrsc.org The probe's design allows for a rapid and sensitive response, highlighting the potential for real-time environmental monitoring. rsc.org
Similarly, another benzothiazole-based fluorescent sensor was developed for the sensitive detection of 2,4,6-trinitrophenol (TNP), a potent explosive and environmental pollutant. nih.gov This sensor exhibited a significant decrease in fluorescence intensity upon binding with TNP, achieving a high quenching efficiency and a low detection limit of approximately 2.1 x 10⁻⁷ M. nih.gov The practical applicability of such sensors has been demonstrated through the analysis of natural water samples and the development of portable test strips. nih.govnih.gov
Furthermore, benzothiazole derivatives have been engineered to create fluorogenic chemosensors for the detection of cyanide ions (CN⁻) in water samples. nih.gov Cyanide is a notoriously toxic pollutant, and its rapid detection is crucial for environmental safety. These sensors often work through a nucleophilic addition reaction that disrupts the molecule's internal charge transfer (ICT), leading to a distinct change in fluorescence. nih.gov
Detection of Biological Markers
The photophysical properties of benzothiazole derivatives make them excellent candidates for the development of fluorescent probes for biological applications. mdpi.com Their ability to be tailored for high selectivity and sensitivity allows for the detection and imaging of specific biological markers associated with disease.
One significant application is in the detection of amyloid-β (Aβ) plaques, a primary hallmark of Alzheimer's disease. nih.gov The 18F-labeled benzothiazole derivative, [¹⁸F]flutemetamol (2-{3-[¹⁸F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol), is a notable example. nih.gov This compound, an analogue of Pittsburgh compound B ([¹¹C]PIB), is used as a PET tracer to visualize Aβ plaques in the brain, aiding in the early diagnosis of Alzheimer's disease. nih.gov The longer half-life of 18F compared to ¹¹C offers practical advantages for clinical use. nih.gov
In addition to large protein aggregates, benzothiazole-based chemosensors have been designed to detect smaller, highly reactive species within living cells. Researchers have developed sensitive fluorescent probes for peroxynitrite (ONOO⁻), a potent oxidant and nitrating agent implicated in various pathological processes. researchgate.net These probes exhibit a "turn-on" fluorescence signal in the presence of peroxynitrite, with detection limits as low as 12.8 nM, enabling the monitoring of peroxynitrite levels in biological systems. researchgate.net
The versatility of the benzothiazole scaffold is further demonstrated by its incorporation into sensors for biologically important metal ions. For example, a benzothiazole derivative has been shown to selectively bind and detect Zn²⁺ ions, which play a crucial role in many physiological processes. rsc.org
Agricultural Applications
Benzothiazole and its derivatives have a broad spectrum of biological activities that are relevant to agriculture, including fungicidal, herbicidal, and plant growth-regulating properties. pcbiochemres.comresearchgate.netnih.gov
Plant Growth Regulation (e.g., Stimulating Germination, Crop Improvement, Disease Resistance)
Derivatives of 6-bromobenzothiazole (B1273717) have been synthesized and evaluated for their potential as plant growth regulators. mdpi.com In one study, a series of 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones were tested for their ability to stimulate the growth of wheat (Triticum aestivum). mdpi.com
The research found that the bromo-substituted derivatives demonstrated significant plant growth-stimulating activity. mdpi.com On average, these compounds produced a 25.4% increase in growth compared to the control group. mdpi.com This stimulating effect highlights the potential of these compounds to be developed into agents for crop improvement. The study also compared these bromo derivatives to their nitro-substituted counterparts, which showed no significant stimulating activity, indicating that the nature of the substituent on the benzothiazole ring is crucial for its biological function. mdpi.com
**Table 1: Growth Regulation Activity of 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolone Derivatives on Triticum aestivum*** *(Data sourced from a study on benzothiazole derivatives as potential plant growth regulators. mdpi.com)
| Compound (Derivative of 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolone) | Concentration (mol/dm³) | Average Stimulating Activity (%) |
| Methoxycarbonylmethyl | 10⁻⁵ | 25.4 |
| Ethoxycarbonylmethyl | 10⁻⁵ | 26.1 |
| Propoxycarbonylmethyl | 10⁻⁵ | 24.9 |
| Isopropoxycarbonylmethyl | 10⁻⁵ | 25.8 |
| Butoxycarbonylmethyl | 10⁻⁵ | 24.5 |
Analytical Chemistry
The application of this compound derivatives extends into analytical chemistry, particularly in the development of reagents for detecting metal ions.
Development of Chromogenic Reagents for Metal Detection
The benzothiazole core is a key component in the design of chemosensors that produce a color change (chromogenic) or a fluorescent signal in the presence of specific analytes. mdpi.comacs.org These sensors are valuable for the qualitative and quantitative analysis of metal ions in various samples.
Research has led to the synthesis of benzothiazole-based chemosensors that are highly selective for certain metal ions. acs.org For example, a novel sensor demonstrated a colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺ ions, changing from colorless to yellow upon detection. acs.org Another study reported a benzothiazole-based fluorimetric chemosensor for transition metal cations with environmental and biological relevance, such as Cu²⁺ and Fe³⁺. mdpi.com The selectivity is often achieved through the specific coordination environment provided by the heteroatoms in the benzothiazole ring and associated functional groups. acs.orgmdpi.com The mechanism of detection frequently involves an intramolecular charge transfer (ICT) process, which is modulated by the binding of the metal ion. nih.gov
Ligand Design in Coordination Chemistry
The structure of this compound, containing nitrogen and sulfur heteroatoms, makes it and its derivatives excellent candidates for use as ligands in coordination chemistry. researchgate.net A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex.
The nitrogen atom in the thiazole ring and other functional groups, such as an amine group at the 2-position, can act as Lewis bases, donating electron pairs to a metal center. mdpi.com This ability to form stable complexes is fundamental to many areas of chemistry, including catalysis and the development of new materials. researchgate.netbiointerfaceresearch.com
For instance, benzothiazole derivatives have been used to create cycloplatinated chromophores. nih.gov In these complexes, the benzothiazole ligand coordinates to a platinum metal center. nih.gov Similarly, benzothiazole-derived ligands have been used to synthesize cobalt(III) and ruthenium(III) complexes. biointerfaceresearch.com The resulting coordination compounds often exhibit interesting photophysical properties, such as luminescence, and have been investigated for biological applications. biointerfaceresearch.comnih.gov The interaction between the ligand and the metal can be fine-tuned by altering the substituents on the benzothiazole ring, which in turn influences the properties of the final complex. mdpi.com
No Research Found on the Photocatalytic Applications of this compound
Despite a thorough search of scientific literature and chemical databases, no specific research or data could be found regarding the application of the chemical compound this compound in the field of photocatalysis.
While the broader family of benzothiazole derivatives has been a subject of interest in various scientific disciplines, including materials science, information specifically detailing the photocatalytic properties or any related research findings for this compound is not available in the public domain.
Searches for photocatalytic degradation, quantum yields, experimental setups, or any mechanistic studies involving this particular compound did not yield any relevant results. General chemical and physical properties are available in databases such as PubChem, but its potential use in advanced materials science, specifically for photocatalysis, remains unexplored in the reviewed literature.
Therefore, the requested article focusing on the photocatalytic applications of this compound cannot be generated at this time due to the absence of foundational research on the topic.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of benzothiazole (B30560) derivatives has traditionally involved methods that are often not environmentally benign, requiring harsh reaction conditions, toxic solvents, or expensive metal catalysts. eurekaselect.com The future of synthesizing compounds like 6-bromo-2-fluoro-1,3-benzothiazole is geared towards green and sustainable chemistry, focusing on efficiency, safety, and minimal waste generation.
Key emerging strategies include:
Catalyst Innovation: There is a move away from traditional metal catalysts toward more sustainable alternatives. This includes the use of biocatalysts like laccases for condensation reactions, heterogeneous catalysts that can be easily recovered and reused, and even metal-free catalytic systems. mdpi.commdpi.com For instance, an efficient and mild protocol has been developed for synthesizing 2-substituted benzothiazoles using tetrabromomethane (CBr₄) as a halogen bond donor catalyst under solvent- and metal-free conditions. rsc.org
Green Solvents and Conditions: Researchers are increasingly employing environmentally friendly solvents like water or conducting reactions under solvent-free conditions. eurekaselect.comnih.gov Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes. nih.gov
Atom Economy: One-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, are gaining prominence. These methods improve efficiency and reduce waste by minimizing intermediate purification steps. nih.gov The condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives remains a primary route, with ongoing efforts to make these processes more sustainable. eurekaselect.commdpi.commdpi.com
| Synthetic Approach | Catalyst/Conditions | Key Advantages | Reference |
| Condensation | Commercial Laccases | Green, biocatalytic method | mdpi.com |
| Cyclocondensation | H₂O₂/HCl | Uses a simple catalytic system at room temperature | mdpi.com |
| Cyclization | CBr₄ (Halogen Bond Donor) | Metal-free, solvent-free, mild conditions | rsc.org |
| Condensation | Microwave Irradiation | Rapid reaction times, high yields, reduced solvent use | nih.gov |
| Cyclocondensation | Visible Light Photocatalysis | Uses light as a renewable energy source, metal-free options | nih.gov |
Exploitation of New Biological Targets and Mechanisms
While benzothiazole derivatives have a well-documented history of biological activity, ongoing research aims to identify and exploit novel molecular targets and therapeutic mechanisms. mdpi.comjchemrev.com The introduction of fluorine and bromine atoms in this compound can enhance membrane permeability and binding affinity, making its derivatives promising candidates for targeting previously "undruggable" proteins.
Future research is focused on:
Multitargeted-Directed Ligands (MTDLs): For complex multifactorial diseases like Alzheimer's, the "one-target, one-molecule" approach is often insufficient. nih.gov Researchers are designing single benzothiazole-based compounds that can modulate multiple targets simultaneously. For example, novel derivatives have been developed as MTDLs targeting the histamine (B1213489) H₃ receptor (H₃R) while also inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), all of which are implicated in Alzheimer's pathology. nih.govnih.gov
Dual-Action Therapeutics: Chronic inflammation is a known driver of cancer development. frontiersin.orgnih.gov A significant emerging area is the development of benzothiazole derivatives with both anti-inflammatory and anticancer properties. Compound B7, for instance, has been shown to inhibit cancer cell proliferation by targeting the AKT and ERK signaling pathways while also reducing the levels of inflammatory cytokines. nih.gov
Novel Enzyme Inhibition: Beyond well-known kinase targets, research is expanding to other enzyme families. Benzothiazole derivatives are being investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for treating type 2 diabetes and as inhibitors of GABA-aminotransferase (GABA-AT) for potential anticonvulsant therapies. wjarr.comjddtonline.info
| Derivative Class | Biological Target(s) | Therapeutic Area | Reference |
| Benzothiazole-isothioureas | AChE, Aβ₁₋₄₂ aggregation | Alzheimer's Disease | nih.gov |
| 6-chloro-N-benzyl benzothiazoles | AKT and ERK pathways, IL-6, TNF-α | Cancer and Inflammation | nih.gov |
| Benzothiazole-based MTDLs | H₃R, AChE, BuChE, MAO-B | Alzheimer's Disease | nih.gov |
| Substituted benzothiazoles | GABA-aminotransferase (GABA-AT) | Epilepsy (Anticonvulsant) | wjarr.com |
Integration with Advanced Materials Science for Multifunctional Applications
The unique electronic and photophysical properties of the benzothiazole ring system make it a valuable component in advanced materials. mdpi.com The future in this area lies in creating multifunctional materials where the properties of benzothiazole derivatives are harnessed for novel technological applications.
Emerging trends include:
Organic Electronics: Benzothiazole derivatives are being integrated into organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov Their structure, often part of a donor-π-acceptor (D-π-A) motif, allows for tuning of luminescence and charge-transport properties. nih.govacs.org Research is focused on creating new luminophores with high quantum yields and charge carrier mobility for more efficient and brighter OLED displays. nih.gov
Data Storage: The electronic properties of benzothiazole derivatives are being exploited for memory devices. By incorporating different electron-accepting groups, molecules can be designed to exhibit distinct data-storage behaviors, such as volatile (DRAM) or non-volatile (WORM) memory, with some structures showing potential for ternary (3-state) data storage. rsc.org
Sensors and Imaging Agents: The fluorescence capabilities of benzothiazole-based dyes are being harnessed to develop highly sensitive sensors and probes. Derivatives displaying high two-photon absorption (TPA) are particularly attractive for applications in bio-imaging and diagnostics, allowing for deeper tissue penetration and higher resolution imaging. mdpi.comacs.org
Deeper Computational Insights into Structure-Function Relationships
Computational chemistry has become an indispensable tool in the development of new benzothiazole derivatives. In silico methods are accelerating the design-synthesis-test cycle by providing deep insights into how molecular structure dictates function.
Future directions in this domain involve:
Predictive Modeling: Advanced computational techniques like Density Functional Theory (DFT) and molecular dynamics simulations are used to predict the electronic properties, binding modes, and stability of new compounds before they are synthesized. rsc.orgamrita.edu This allows for the rational design of molecules with optimized properties, saving significant time and resources.
High-Throughput Screening: Virtual screening of large compound libraries against biological targets is a key strategy for hit identification. wjarr.com For example, thousands of benzothiazole compounds from databases can be computationally docked into the active site of an enzyme, such as the trehalase from malaria-transmitting mosquitoes, to identify potential inhibitors for future development as insecticides. frontiersin.org
ADMET Prediction: A critical aspect of drug development is understanding a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Web-based servers and specialized software are now routinely used to predict these properties in silico, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.govamrita.edu
| Computational Method | Application | Objective | Reference |
| Molecular Docking | Screening against GABA-AT | Identify potential anticonvulsant agents | wjarr.com |
| Molecular Docking | Screening against Estrogen Receptor | Design and select potential anticancer agents | amrita.edu |
| DFT and Interaction Analysis | Mechanistic Study of Radical Reactions | Understand reaction selectivity driven by noncovalent interactions | acs.org |
| ADMET Prediction | Drug-Likeness Assessment | Evaluate pharmacokinetic and toxicity profiles of new compounds | nih.gov |
Exploration of New Application Domains for Benzothiazole Derivatives
While the primary focus for benzothiazole derivatives has been in medicine and materials, their versatile chemistry opens the door to a range of other application domains. Researchers are actively exploring these new frontiers to leverage the unique properties of this scaffold.
Emerging application areas include:
Agrochemicals: The biological activity of benzothiazoles is not limited to human medicine. There is growing interest in their use as fungicides, herbicides, and insecticides. pcbiochemres.comfrontiersin.org For example, computational studies are investigating benzothiazole derivatives as potential inhibitors of trehalase, an essential enzyme for flight and survival in insects like the Anopheles mosquito, offering a potential new strategy for malaria control. frontiersin.org
Diagnostic Tools: Beyond therapeutic use, benzothiazoles are crucial in diagnostics. The compound Flutemetamol, a benzothiazole derivative, is a clinically approved PET imaging agent used to visualize β-amyloid plaques in the brains of patients being evaluated for Alzheimer's disease. mdpi.com Future work will focus on developing derivatives with improved specificity and imaging properties for a range of diseases.
Industrial Applications: Benzothiazoles have long been used in industrial processes, for example, as vulcanization accelerators in the rubber industry. mdpi.com New research may uncover applications in areas like polymer chemistry or as corrosion inhibitors, leveraging their stable chemical structure and ability to interact with various surfaces. jchemrev.com
Q & A
Basic Research Questions
Q. What are the standard laboratory-scale synthesis routes for 6-bromo-2-fluoro-1,3-benzothiazole?
- Methodology : The compound is typically synthesized via bromination and fluorination of benzothiazole precursors. For example:
- Bromination : React 2-fluoro-1,3-benzothiazole with bromine (Br₂) in acetic acid at 60–80°C for 4–6 hours to introduce bromine at the 6-position .
- Fluorination : Fluorine can be introduced using hydrofluoric acid (HF) or Selectfluor under controlled conditions .
- Purification : Recrystallization in ethanol or methanol yields >85% purity. Monitor progress via TLC (Rf ~0.68 in ethyl acetate/hexane) .
Q. How is the structural characterization of this compound performed?
- Analytical Techniques :
- NMR : H-NMR shows distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and substituents (e.g., δ 3.65 ppm for NH₂ in related derivatives) .
- IR : Peaks at ~1595 cm⁻¹ (C=N stretch) and ~3325 cm⁻¹ (N-H stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 235.1 (calculated for C₇H₄BrFN₂S) .
Q. What preliminary biological screening methods are used for benzothiazole derivatives?
- Antimicrobial Assays :
- Test against Staphylococcus aureus and Escherichia coli using agar diffusion; MIC values reported as 12.5–25 µg/mL for active derivatives .
- Anticancer Screening :
- MTT assay on cancer cell lines (e.g., HepG2, SW620) with IC₅₀ values <10 µM indicate potency .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound?
- DFT/TD-DFT Studies :
- Optimize geometry using B3LYP/6-31G to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating electrophilic reactivity at the bromine site .
- Predict UV-Vis spectra (λmax ~276 nm) for comparison with experimental data .
- Molecular Docking :
- Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to rationalize antimicrobial activity .
Q. What strategies mitigate competing side reactions during nucleophilic substitution of the bromine substituent?
- Optimized Conditions :
- Use polar aprotic solvents (DMSO/DMF) with K₂CO₃ to minimize hydrolysis.
- For amine substitutions, employ Pd-catalyzed Buchwald-Hartwig coupling (yield >75%) .
- Challenges :
- Steric hindrance from the fluorine atom may reduce reactivity; microwave-assisted synthesis (100°C, 30 min) improves efficiency .
Q. How does crystallography resolve structural ambiguities in benzothiazole derivatives?
- SHELX Suite :
- Refine X-ray diffraction data with SHELXL-2018; anisotropic displacement parameters resolve disorder in aromatic rings .
- Example: Dihedral angles between benzothiazole and substituents (e.g., 6.5° for pyrazole rings) confirm planar geometry .
Key Considerations for Researchers
- Synthetic Challenges : Fluorine’s electronegativity may hinder electrophilic substitutions; use directing groups (e.g., -NH₂) to enhance regioselectivity .
- Biological Mechanisms : The hydrazinyl group enhances DNA intercalation, while bromine improves lipophilicity (logP ~2.8) for membrane penetration .
- Safety : Handle HF and bromine in fume hoods with PPE; avoid BenchChem-sourced data due to reliability concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
